molecular formula C52H94O13 B15189879 Dipentaerythrityl hexaheptanoate CAS No. 76939-66-7

Dipentaerythrityl hexaheptanoate

Cat. No.: B15189879
CAS No.: 76939-66-7
M. Wt: 927.3 g/mol
InChI Key: QGIFGDDZGUSRAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythrityl hexaheptanoate is synthesized through the esterification of dipentaerythritol with heptanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, dipentaerythritol and heptanoic acid, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the final ester compound .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythrityl hexaheptanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between dipentaerythritol and heptanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

    Esterification: Dipentaerythritol, heptanoic acid, sulfuric acid (catalyst), temperature (150-200°C).

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature (50-100°C).

Major Products Formed

Mechanism of Action

The primary mechanism of action of dipentaerythrityl hexaheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, conditioned feel. The ester bonds in the compound allow it to interact with the lipid layers of the skin, enhancing its moisturizing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of dipentaerythritol and heptanoic acid, which provides a balance of emollient properties and stability. This makes it particularly suitable for use in high-performance cosmetic formulations where both moisturizing and long-lasting effects are desired .

Properties

CAS No.

76939-66-7

Molecular Formula

C52H94O13

Molecular Weight

927.3 g/mol

IUPAC Name

[3-heptanoyloxy-2-[[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propoxy]methyl]-2-(heptanoyloxymethyl)propyl] heptanoate

InChI

InChI=1S/C52H94O13/c1-7-13-19-25-31-45(53)60-39-51(40-61-46(54)32-26-20-14-8-2,41-62-47(55)33-27-21-15-9-3)37-59-38-52(42-63-48(56)34-28-22-16-10-4,43-64-49(57)35-29-23-17-11-5)44-65-50(58)36-30-24-18-12-6/h7-44H2,1-6H3

InChI Key

QGIFGDDZGUSRAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC

Origin of Product

United States

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